Benzhydryl 2-(butylamino)ethyl ether hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryl 2-(butylamino)ethyl ether hydrochloride is an organic compound with the molecular formula C19H25NO·HCl It belongs to the class of benzhydryl compounds, which are characterized by the presence of a diphenylmethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(butylamino)ethyl ether hydrochloride typically involves the reaction of benzhydrol with 2-(butylamino)ethanol in the presence of an acid catalyst. One common method involves using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions at an oil bath temperature of 110°C . This method is advantageous due to its operational simplicity, low reagent loading, high product yields, short reaction time, and solvent-free conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 2-(butylamino)ethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzhydryl ketones or carboxylic acids.
Reduction: Benzhydryl alcohols.
Substitution: Benzhydryl halides.
Scientific Research Applications
Benzhydryl 2-(butylamino)ethyl ether hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzhydryl 2-(butylamino)ethyl ether hydrochloride involves its interaction with specific molecular targets. For example, it may act as an antagonist at histamine H1 receptors, thereby inhibiting histamine-mediated responses. The compound’s structure allows it to fit into the receptor binding site, blocking the action of histamine and preventing allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another benzhydryl compound with anti-histaminic properties.
Orphenadrine: A benzhydryl ether used as a muscle relaxant.
Clemastine: An antihistamine with a similar structure.
Uniqueness
Benzhydryl 2-(butylamino)ethyl ether hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzhydryl compounds. Its butylaminoethyl group may enhance its binding affinity to certain receptors, leading to different therapeutic effects .
Properties
CAS No. |
64037-60-1 |
---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
N-(2-benzhydryloxyethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-2-3-14-20-15-16-21-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,19-20H,2-3,14-16H2,1H3;1H |
InChI Key |
IFXBILNJDCGISP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.